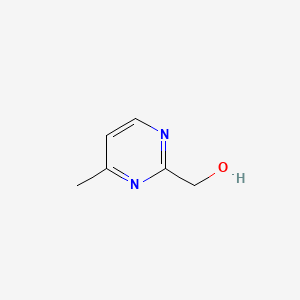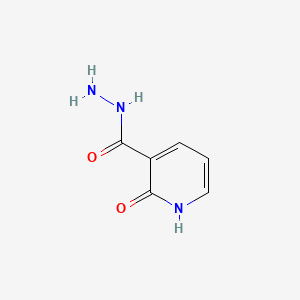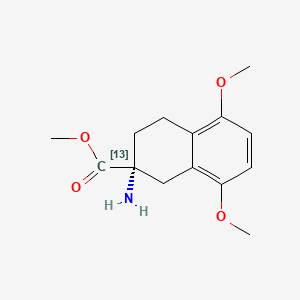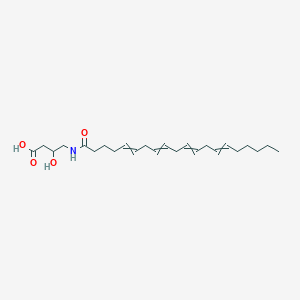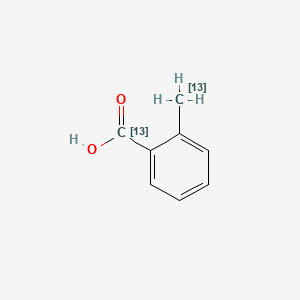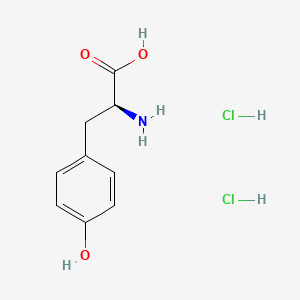
L,L-Dityrosine Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L,L-Dityrosine Dihydrochloride is a compound with the molecular formula C18H20N2O6·2HCl and a molecular weight of 433.28 g/mol . It is a dimeric form of tyrosine, formed by the 3,3’-biaryl bond formation between two tyrosine molecules . This compound is often used as a biomarker to detect oxidative protein damage and selective proteolysis .
Wissenschaftliche Forschungsanwendungen
L,L-Dityrosine Dihydrochloride has a wide range of applications in scientific research:
Safety and Hazards
L,L-Dityrosine Dihydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation. If it comes into contact with the skin, it should be washed off with plenty of soap and water. If it gets into the eyes, they should be rinsed cautiously with water for several minutes .
Zukünftige Richtungen
Research is ongoing to understand the role of dityrosine crosslinking in response to oxidative stress. A recent study identified 71 dityrosine crosslinks and 410 dityrosine loop links on 352 proteins in E. coli, suggesting that dityrosine crosslinking may play a critical role in regulating metabolic pathways in response to oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L,L-Dityrosine Dihydrochloride can be synthesized through the oxidative coupling of tyrosine residues. This process involves the use of oxidizing agents such as hydrogen peroxide or peroxidase enzymes to facilitate the formation of the biaryl bond . The reaction typically occurs under mild conditions, with the pH maintained around neutral to slightly alkaline levels to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often employing chromatographic techniques for the isolation and purification of the final product . The compound is then crystallized and converted to its dihydrochloride salt form for stability and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions
L,L-Dityrosine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the biaryl bond, reverting it to monomeric tyrosine.
Substitution: The hydroxyl groups on the aromatic rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peroxidase enzymes.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Monomeric tyrosine.
Substitution: Halogenated or sulfonated derivatives.
Wirkmechanismus
L,L-Dityrosine Dihydrochloride exerts its effects primarily through the formation of crosslinks between tyrosine residues in proteins. This crosslinking enhances the stability and rigidity of the protein structures . The compound interacts with various molecular targets, including enzymes like myeloperoxidase, which catalyze its formation . The pathways involved include oxidative stress response pathways, where the presence of this compound serves as an indicator of oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dityrosine: A dimeric form of tyrosine, similar to L,L-Dityrosine Dihydrochloride but without the hydrochloride salt form.
Tyrosine: The monomeric form, which is a proteinogenic amino acid.
Uniqueness
This compound is unique due to its enhanced stability and solubility provided by the dihydrochloride salt form. This makes it more suitable for various applications, especially in industrial and research settings where stability is crucial .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.2ClH/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;/h1-4,8,11H,5,10H2,(H,12,13);2*1H/t8-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKNKRSZLCYTHJ-JZGIKJSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
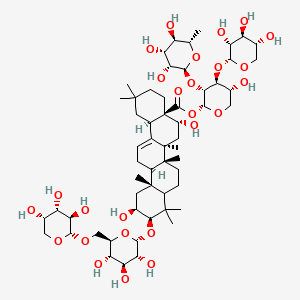
![1,3-Dioxolo[3,4]pyrrolo[1,2-b]isoxazole (9CI)](/img/new.no-structure.jpg)
![5-Bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B585198.png)

